N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-5-3-4-6-19(15)24(27)25-17-9-12-22-20(13-17)21(26)14-23(29-22)16-7-10-18(28-2)11-8-16/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPJOWGXAJKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide typically involves a multi-step process:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromenone core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 2-methylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone and benzamide moieties, potentially converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Biological Activities
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide exhibits several biological activities that make it a candidate for further research and development.
1.1 Anticancer Activity
Research indicates that compounds with a chromenone structure, similar to this compound, have demonstrated anticancer properties. For instance, studies have shown that derivatives of chromenones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
1.2 Antimicrobial Properties
Compounds related to this structure have also been evaluated for their antimicrobial efficacy. The presence of the methoxyphenyl group is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death .
1.3 Enzyme Inhibition
Inhibitory studies on enzymes such as urease suggest that this compound may affect metabolic pathways critical for bacterial survival. Molecular docking studies indicate strong binding affinities to the active sites of these enzymes, which could lead to novel antibacterial therapies .
Therapeutic Potential
The therapeutic implications of this compound are vast, spanning several areas:
Case Studies
Several studies highlight the effectiveness of compounds similar to this compound:
Case Study 1: Anticancer Efficacy
A study demonstrated that a related chromenone compound significantly reduced tumor growth in xenograft models by inducing apoptosis through ROS-mediated pathways .
Case Study 2: Antimicrobial Activity
Research on a series of methoxy-substituted chromenones showed potent activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which is a potential mechanism for its anticancer activity.
Comparison with Similar Compounds
Chromen-4-One Derivatives with Varied Substituents
Table 1: Structural and Functional Comparison of Chromen-4-One Derivatives
Key Findings :
- Electronic Effects: Methoxy groups in the target compound donate electron density, stabilizing the chromenone core and enhancing solubility compared to brominated analogs .
- Steric and Lipophilic Impacts : Bromine in 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide increases steric bulk and lipophilicity, which may improve membrane penetration but reduce aqueous solubility .
Chromenone Derivatives with Fused Ring Systems
Example : N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl-benzofuran-3-yl)]benzamide ()
- Structure: Incorporates a benzofuran moiety fused to the chromenone core.
- The additional aromatic system may enhance π-π stacking in protein binding .
Benzamide Derivatives with Non-Chromenone Cores
Example : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()
- Structure: Substituted benzamide lacking the chromenone core.
- Comparison: The absence of the chromenone ring reduces planarity but retains the bioactive benzamide group.
Implications for Drug Design
- Solubility vs. Bioavailability : Methoxy-rich derivatives (e.g., target compound) balance solubility and bioavailability, whereas brominated analogs prioritize lipophilicity for membrane penetration .
- Target Selectivity: Thiazolidinone- or benzofuran-modified chromenones may exhibit selectivity for enzymes (e.g., kinases) due to heterocyclic interactions .
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, a compound belonging to the class of chromenone derivatives, has garnered significant interest in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone core fused with a methoxyphenyl group and an amide functionality. Its structural formula can be represented as follows:
This configuration is crucial for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially modulating metabolic pathways. This inhibition can occur through competitive or non-competitive mechanisms, depending on the target enzyme.
- Antioxidant Activity : Its structure allows it to act as a scavenger of free radicals, thereby exerting protective effects against oxidative stress.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, it exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 5.0 | |
| A549 | 7.5 | |
| HeLa | 6.0 |
Mechanistic Insights
The mechanism by which this compound induces apoptosis in cancer cells involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This dual action enhances its potential as an anticancer agent.
Case Studies
- Breast Cancer Treatment : A study investigated the effects of this compound on MCF-7 cells, revealing that treatment led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways.
- Inflammation Models : In animal models of inflammation, administration of this compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via coupling reactions, such as amide bond formation between chromenone derivatives and benzamide precursors. For example, acyl chloride intermediates (e.g., pivaloyl chloride) are reacted with hydroxylamine derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) . Critical parameters include reaction temperature (optimized at 0–25°C), stoichiometric ratios, and catalyst selection (e.g., trichloroisocyanuric acid for activation). Yield optimization requires rigorous monitoring via TLC or HPLC to track intermediate formation.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR : and NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm) and confirm substitution patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and anisotropic displacement parameters. For example, the chromen-4-one ring typically shows planar geometry with C=O bond lengths of ~1.22 Å .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion matching calculated mass within 5 ppm error) .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data for molecular geometry be resolved?
- Methodology : Discrepancies in bond angles or dihedral angles often arise from crystal packing forces or solvent effects. To address this:
- Perform DFT calculations with implicit solvent models (e.g., PCM) and compare with solid-state X-ray data .
- Use software like Mercury or OLEX2 to analyze intermolecular interactions (e.g., π-π stacking of aromatic rings) that may distort geometry .
- Validate computational models by comparing experimental vs. calculated IR/Raman spectra .
Q. What strategies are effective in identifying and quantifying trace impurities or related substances in synthesized batches?
- Methodology :
- HPLC-MS : Use reverse-phase chromatography with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. MS/MS fragmentation identifies structural analogs (e.g., de-methylated or oxidized derivatives) .
- Reference Standards : Compare retention times and spectral data against synthesized impurities (e.g., formamide byproducts from incomplete coupling) .
- Quantitative NMR (qNMR) : Integrate impurity peaks relative to a known internal standard (e.g., maleic acid) for quantification .
Q. How can X-ray crystallography resolve ambiguities in the anisotropic displacement parameters (ADPs) of flexible substituents (e.g., methoxy groups)?
- Methodology :
- Refine ADPs using SHELXL with constraints (e.g., SIMU/DELU commands) to model thermal motion of flexible groups .
- Validate ADPs via ORTEP plots (ORTEP-III or WinGX) to visualize ellipsoid orientations and detect overfitting .
- Compare ADPs with temperature-dependent crystallographic data to distinguish static disorder from dynamic motion .
Q. What experimental design considerations are critical for optimizing the synthetic route to minimize byproducts?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst loading .
- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to detect intermediate species and adjust conditions in real time .
- Green Chemistry Principles : Replace hazardous reagents (e.g., POCl) with safer alternatives (e.g., trichloroisocyanuric acid) to reduce toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
